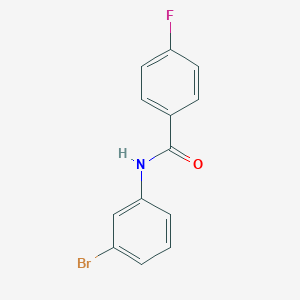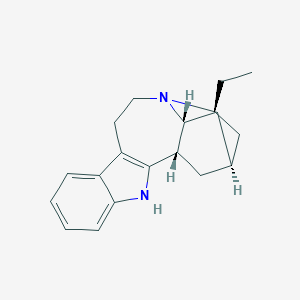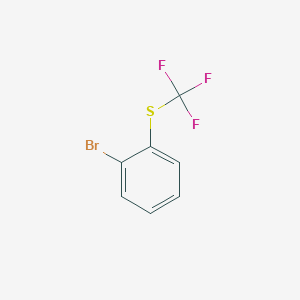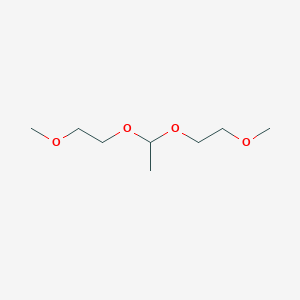
1H-Indole-6-carboxylic acid
Vue d'ensemble
Description
1H-Indole-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in natural products and drugs . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 1H-Indole-6-carboxylic acid consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The empirical formula is C9H7NO2 and the molecular weight is 161.16 .Chemical Reactions Analysis
Indole derivatives play a main role in cell biology and have various biologically vital properties . They are used in the preparation of various compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
1H-Indole-6-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 419.6±18.0 °C at 760 mmHg, and a melting point of 249-253 °C (lit.) . The exact mass is 161.047684, and it has a LogP of 1.82 .Applications De Recherche Scientifique
Pharmaceutical Research
Indole-6-carboxylic acid is used as a reactant in the synthesis of various biologically active compounds. For instance, it is involved in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase, which is an enzyme target for antibacterial drug discovery .
Cancer Therapy
This compound serves as a precursor for creating indolylindazoles and indolylpyrazolopyridines , which act as inhibitors of interleukin-2 inducible T cell kinase. These inhibitors have potential applications in cancer therapy by modulating immune responses .
Hedgehog Pathway Inhibition
Indole-6-carboxylic acid is also utilized to prepare amide conjugates with ketoprofen. These conjugates inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, which is a key regulatory pathway involved in cell differentiation and proliferation, and its aberrant activation is implicated in various cancers .
Immunomodulation
Derivatives of Indole-6-carboxylic acid, such as methyl indole-6-carboxylate , have been studied as tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles . These compounds show promise as anticancer immunomodulators, potentially enhancing the body’s immune response against cancer cells .
Antimicrobial Agents
The compound’s derivatives are explored as antibacterial agents due to their ability to inhibit vital processes in pathogenic bacteria, contributing to the development of new antibiotics .
Neurological Research
Indole-6-carboxylic acid derivatives are investigated for their potential as inhibitors of botulinum neurotoxin and as ligands for CB2 cannabinoid receptors, which could lead to new treatments for neurological disorders .
Antiviral Agents
These derivatives are also being studied as inhibitors of hepatitis C virus NS5B polymerase, an enzyme essential for the replication of the virus, indicating potential use in antiviral therapies .
Material Science
Electrochemical copolymerization of Indole-6-carboxylic acid with other compounds like 3,4-ethylenedioxythiophene has been performed to create novel materials with potential applications in electronics and coatings .
Mécanisme D'action
Target of Action
Indole-6-carboxylic acid, also known as 1H-Indole-6-carboxylic acid, primarily targets Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .
Mode of Action
Indole-6-carboxylic acid interacts with its targets, EGFR and VEGFR-2, through its hydrazone and oxadiazole derivatives, respectively . These interactions aim to improve the lack of selectivity of chemotherapeutic agents .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-6-carboxylic acid, as a derivative of indole, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that indole derivatives, including Indole-6-carboxylic acid, may have favorable ADME properties.
Result of Action
Indole-6-carboxylic acid derivatives have shown significant antiproliferative activity and cancer selectivity . They can arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway . Moreover, they have high EGFR/VEGFR-2 enzyme inhibitory activity .
Action Environment
The action, efficacy, and stability of Indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action of Indole-6-carboxylic acid.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDODSYDCPOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboxylic acid | |
CAS RN |
1670-82-2 | |
| Record name | 1H-Indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of indole-6-carboxylic acid?
A1: The molecular formula of indole-6-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol.
Q2: Are there any characteristic spectroscopic data available for indole-6-carboxylic acid?
A2: While specific spectroscopic data may vary depending on the study, common techniques used to characterize indole-6-carboxylic acid and its derivatives include:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule, confirming structure and purity. [, ]
- FT-IR Spectroscopy: Reveals functional groups present in the molecule, such as the carboxylic acid and indole moieties. []
- UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, often used to study conjugated systems like the indole ring. [, , ]
Q3: What is known about the material compatibility of indole-6-carboxylic acid?
A3: Research indicates that indole-6-carboxylic acid exhibits compatibility with various materials, making it suitable for diverse applications:
- Electrodeposition: It can be electrochemically polymerized onto electrode surfaces like indium tin oxide (ITO) to create films with desirable properties. [, , , ]
- Nanocomposites: It interacts favorably with nanomaterials such as multiwalled carbon nanotubes (MWNTs), forming nanocomposites with enhanced properties. [, , ]
- Polymer Blends: It can be copolymerized with other monomers like 3,4-ethylenedioxythiophene (EDOT) to create copolymers with tailored properties. []
Q4: How does the stability of indole-6-carboxylic acid impact its applications?
A4: While specific stability data under various conditions may be limited in the provided research, some insights can be drawn:
- Electrochemical Stability: Poly(indole-6-carboxylic acid)-based materials demonstrate stability under electrochemical cycling, making them suitable for electrochromic devices and sensors. [, , ]
- Thermal Stability: Certain indole-6-carboxylic acid derivatives, like poly(1H-benzo[g]indole), exhibit higher thermal stability compared to other polyindoles. []
- Formulation Strategies: Further research is needed to explore formulation strategies that could enhance the stability and solubility of indole-6-carboxylic acid and its derivatives for specific applications. []
Q5: Does indole-6-carboxylic acid exhibit any catalytic properties?
A5: While indole-6-carboxylic acid itself might not be a catalyst, its derivatives can act as supports for catalytic materials:
- Platinum Catalyst Support: Copolymers of indole-6-carboxylic acid and EDOT serve as effective support materials for platinum nanoparticles, enhancing the catalytic activity for methanol oxidation. []
- Electrocatalytic Activity: Poly(indole-6-carboxylic acid)/carbon composites, incorporating phenanthroline metal complexes, show potential as electrocatalysts for oxygen reduction reactions. []
Q6: How does indole-6-carboxylic acid interact with biological targets?
A6: Indole-6-carboxylic acid derivatives, particularly N-acetamide-indole-6-carboxylic acid analogs, demonstrate inhibitory activity against hepatitis C virus (HCV) NS5B polymerase. These compounds act as allosteric inhibitors, binding to the thumb pocket 1 of the enzyme and interfering with its function. [, ]
Q7: What is the structure-activity relationship (SAR) of indole-6-carboxylic acid derivatives?
A7: SAR studies on N-acetamide-indole-6-carboxylic acid analogs as HCV NS5B polymerase inhibitors reveal:
- Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with acylsulfonamide or acylsulfamide groups retains or enhances antiviral potency. [, ]
- Substitution Patterns: Specific substitutions on the indole ring and the acetamide moiety significantly influence antiviral activity and pharmacokinetic properties. [, ]
Q8: What is known about the in vitro and in vivo efficacy of indole-6-carboxylic acid derivatives?
A8: N-acetamide-indole-6-carboxylic acid analogs exhibit potent antiviral activity:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


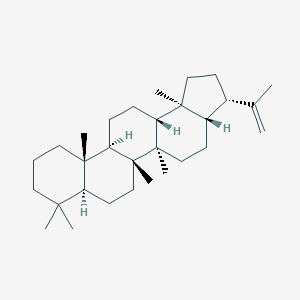
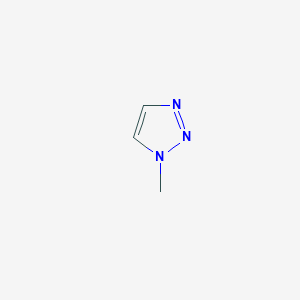

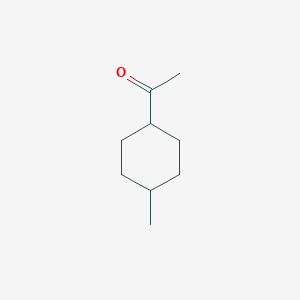
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
